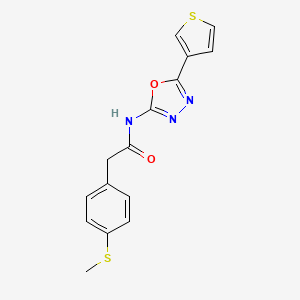

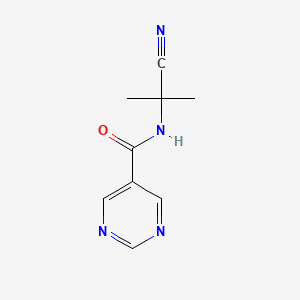

![molecular formula C25H27N3O4S2 B2848788 2-(4-(N-乙基-N-苯基磺酰基)苯甲酰胺基)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酰胺 CAS No. 868965-45-1](/img/structure/B2848788.png)

2-(4-(N-乙基-N-苯基磺酰基)苯甲酰胺基)-N-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been recognized as an important class of biologically active compounds . They are known for their varied biological and clinical applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex. For instance, the structure of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the amino-ester can be acylated with chloroacetyl chloride . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For instance, the molecular weight of 2-ethylbenzo[b]thiophene is 162.251 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”:

Anticancer Research

This compound, due to its thiophene-based structure, has shown potential in anticancer research. Thiophene derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structural features of this compound may enhance its binding affinity to cancer-related targets, making it a promising candidate for developing new anticancer therapies.

Anti-inflammatory Agents

Thiophene derivatives, including the compound , have been investigated for their anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease.

Antimicrobial Applications

The compound’s structure suggests it could be effective against a range of microbial pathogens. Thiophene derivatives have been shown to possess significant antimicrobial activity against bacteria, fungi, and viruses . This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains of pathogens.

Organic Semiconductors

Thiophene-based compounds are widely used in the field of organic electronics. The compound’s structure allows for efficient charge transport, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Research into this compound could lead to advancements in flexible and wearable electronic devices.

Corrosion Inhibitors

Thiophene derivatives are known for their ability to act as corrosion inhibitors . The compound can form a protective layer on metal surfaces, preventing oxidation and corrosion. This application is particularly valuable in industries where metal preservation is crucial, such as in pipelines and marine environments.

Pharmacological Modulators

The compound’s unique structure allows it to interact with various biological targets, making it a potential pharmacological modulator . It can be used to study the modulation of different receptors and enzymes, providing insights into their functions and aiding in the development of new drugs.

Antioxidant Properties

Research has shown that thiophene derivatives can exhibit antioxidant properties . The compound can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. This makes it a potential candidate for developing antioxidant therapies.

Material Science Applications

Beyond biological applications, the compound can be used in material science for the development of new materials with unique properties . Its ability to form stable structures and interact with other molecules makes it suitable for creating advanced materials for various industrial applications.

These diverse applications highlight the compound’s versatility and potential in multiple fields of scientific research.

作用机制

未来方向

Thiophene derivatives have shown promise in various fields, including medicinal chemistry . Future research could focus on exploring the biological activities of these compounds and developing new synthesis methods . For instance, a ratiometric Schiff base fluorescent sensor was designed and synthesized using ethyl 3-aminobenzo[b]thiophene-2-carboxylate as the parent compound . This sensor exhibited an efficient ratiometric response to In3+ in MDF/H2O tris buffer solution .

属性

IUPAC Name |

2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S2/c1-3-28(18-9-5-4-6-10-18)34(31,32)19-15-13-17(14-16-19)23(29)27-25-22(24(30)26-2)20-11-7-8-12-21(20)33-25/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJWOSSNWDYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

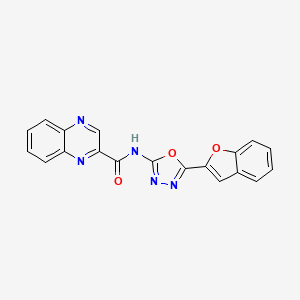

![2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2848706.png)

![2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2848708.png)

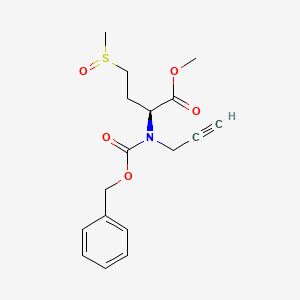

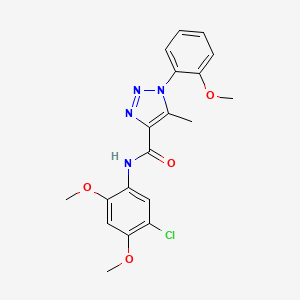

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)

![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)

![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)

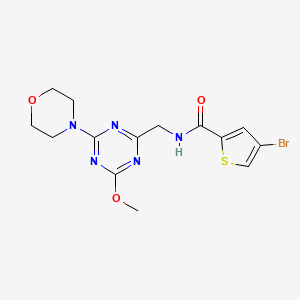

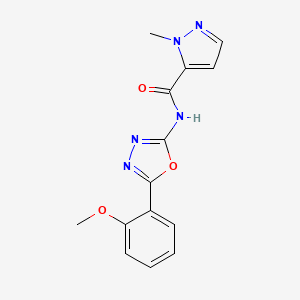

![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)